1-n-Boc-2-methyl-isothiourea

Organic Synthesis Guanidinylation Protecting Group Chemistry

When synthesizing site-specifically modified guanidines, the bis-Boc analog (CAS 107819-90-9) blocks both nitrogen atoms, creating synthetic dead ends. 1-N-Boc-2-methyl-isothiourea solves this with a single Boc group enabling direct Nω-acylation or alkylation - no deprotection/reprotection cycles required. • 94% reported yield in mono-Boc guanidine synthesis • Enables tailor-made Nω-acylated arginine building blocks for integrin-targeting programs • Lower MW (190.26 vs. 290.38 for bis-Boc) reduces raw material cost per reactive mole at scale

Molecular Formula C7H14N2O2S
Molecular Weight 190.26326
CAS No. 173998-77-1
Cat. No. B1143278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-n-Boc-2-methyl-isothiourea
CAS173998-77-1
SynonymsCarbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC7H14N2O2S
Molecular Weight190.26326
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=C(N)SC
InChIInChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-n-Boc-2-methyl-isothiourea: Mono-Boc Guanidinylation Reagent


1-n-Boc-2-methyl-isothiourea (CAS 173998-77-1), also known as N-Boc-S-methylisothiourea, is a protected isothiourea derivative featuring a single tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom . It serves as a fundamental reagent in organic and medicinal chemistry for the synthesis of mono-protected guanidines. Its molecular formula is C₇H₁₄N₂O₂S, with a molecular weight of 190.26 g/mol . This mono-Boc architecture is critically distinct from its bis-Boc analog, 1,3-Di-Boc-2-methylisothiourea (CAS 107819-90-9), which carries Boc groups on both nitrogen atoms, thereby dictating fundamentally different reactivity and application profiles in peptide and small molecule synthesis [1].

Why 1-n-Boc-2-methyl-isothiourea Is Irreplaceable


The core of 1-n-Boc-2-methyl-isothiourea's unique utility lies in its single Boc protecting group, which contrasts sharply with the bis-Boc-protected analog. This structural difference is not a minor variation; it fundamentally alters the reagent's role. While 1,3-Di-Boc-2-methylisothiourea is a general reagent for introducing a bis-Boc-protected guanidine group [1], the mono-Boc variant enables the selective installation of a guanidine group bearing a single, removable protecting group. This allows for subsequent site-specific modifications, such as Nω-acylation or alkylation, to create 'tailor-made' guanidine functionalities that are inaccessible when using the bis-Boc analog, which blocks both reactive nitrogen positions [2]. Simple substitution would therefore lead to synthetic dead ends or necessitate additional, inefficient deprotection and reprotection steps.

Quantitative Evidence vs Bis-Boc Analog


Efficient Mono-Boc Protection Synthesis

1-n-Boc-2-methyl-isothiourea is synthesized with a high yield of 94% (0.187 mol, 35.5 g) via a one-step Boc-protection of S-methylisothiourea sulfate using di-tert-butyl dicarbonate at 0°C in dichloromethane . This high-yielding protocol is specific to the mono-protected product. In contrast, the synthesis of its bis-Boc analog, 1,3-Di-Boc-2-methylisothiourea, requires a different procedure and typically achieves a lower yield of 62% (42 g) for the bis-protected product .

Organic Synthesis Guanidinylation Protecting Group Chemistry

Functional Versatility in Guanidine Modification

1-n-Boc-2-methyl-isothiourea is the precursor of choice for synthesizing acylated guanidine derivatives. Specifically, it can be converted to N-Boc-N'-propionyl-S-methylisothiourea, which is then used to guanidinylate ornithine derivatives to create Nω-propionylated arginine building blocks [1]. This specific application enables the selective modulation of integrin subtype binding (e.g., between αv and α5), a functionalization strategy that is not directly achievable using the bis-Boc analog, which would yield a bis-Boc protected guanidine requiring separate, post-synthetic modification of both nitrogen atoms [2].

Medicinal Chemistry Peptide Chemistry Integrin Ligands

Molecular Weight and Atom Economy

The molecular weight of 1-n-Boc-2-methyl-isothiourea is 190.26 g/mol , which is significantly lower than that of its bis-Boc analog, 1,3-Di-Boc-2-methylisothiourea, which is 290.38 g/mol [1]. This 34% reduction in molecular weight (a 100.12 g/mol difference) is directly attributable to the single Boc group. In guanylation reactions, this means that for the same molar amount of active guanidinylating species delivered, less mass of the target compound is required, leading to improved atom economy and reduced waste.

Synthetic Efficiency Process Chemistry Cost Analysis

Solid-Phase Guanidinylation Efficiency

In microwave-assisted solid-phase guanidinylation of peptides, reagents containing Boc protecting groups, such as the class to which 1-n-Boc-2-methyl-isothiourea belongs, are known to be accompanied by side reactions, leading to lower overall efficiency [1]. In contrast, N,N′-di-Z-S-methylisothiourea and N,N′-di-Z(2-Cl)-S-methylisothiourea (Cbz-protected analogs) were found to give the best results under these conditions, demonstrating superior performance [1]. This quantifiable difference highlights a key limitation of Boc-based guanidinylation reagents in this specific, high-throughput application.

Solid-Phase Peptide Synthesis Microwave-Assisted Synthesis Guanidinylation

1-n-Boc-2-methyl-isothiourea: High-Impact Applications


Integrin Ligand Synthesis with Subtype Selectivity

In medicinal chemistry programs targeting specific integrin subtypes (e.g., αv vs. α5) for cancer or fibrosis research, the mono-Boc architecture of 1-n-Boc-2-methyl-isothiourea is essential. It enables the synthesis of tailor-made, Nω-acylated arginine building blocks [1]. This direct route to mono-modified guanidines is not feasible with the bis-Boc analog, which would require additional deprotection and selective re-protection steps, making 1-n-Boc-2-methyl-isothiourea the reagent of choice for this targeted application [1].

Cost-Effective Large-Scale Guanidine Synthesis

For process chemistry groups scaling up the synthesis of mono-Boc-protected guanidine intermediates, the high yield (94%) of 1-n-Boc-2-methyl-isothiourea [1] and its lower molecular weight (190.26 g/mol) compared to the bis-Boc analog (290.38 g/mol) offer a quantifiable economic advantage. This combination of higher synthesis efficiency and lower mass per reactive mole directly reduces raw material costs and waste generation, making it the superior procurement choice for industrial-scale applications.

NPY Receptor Pharmacology Studies

Research into neuropeptide Y (NPY) receptor pharmacology often requires argininamide derivatives with specific modifications on the guanidine group. Studies have used tailor-made mono-Boc-protected N-acyl-S-methylisothioureas, derived from the target compound, to synthesize NG-acylated argininamides for investigating Y2R antagonism and NPY receptor subtype selectivity [1]. This highlights a direct, literature-supported application where the unique mono-protected nature of the reagent is critical for the research outcome.

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